molecular formula C5H2Br2FN B126456 2,5-Dibromo-3-fluoropyridine CAS No. 156772-60-0

2,5-Dibromo-3-fluoropyridine

Cat. No. B126456
M. Wt: 254.88 g/mol
InChI Key: QEENLQKOTDHQEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated pyridines, such as 2,5-Dibromo-3-fluoropyridine, often involves lithiation followed by halogenation. For instance, 5-bromo-2-fluoro-3-pyridylboronic acid was prepared by ortho-lithiation of 5-bromo-2-fluoropyridine, followed by reaction with trimethylborate . Additionally, the Stille coupling of 2,5-dibromopyridine with various organostannanes has been employed to obtain brominated bipyridines . These methods suggest potential pathways for the synthesis of 2,5-Dibromo-3-fluoropyridine, although the specific synthesis of this compound is not directly reported.

Molecular Structure Analysis

While the molecular structure of 2,5-Dibromo-3-fluoropyridine is not directly analyzed in the provided papers, the structure of related compounds has been characterized using techniques such as NMR, IR, and X-ray crystallography . These techniques could be applied to determine the molecular structure of 2,5-Dibromo-3-fluoropyridine, providing insights into its electronic and steric properties that influence its reactivity.

Chemical Reactions Analysis

The chemical reactivity of halogenated pyridines is diverse. For example, 5-bromo-2-chloro-3-fluoropyridine has been used in chemoselective amination reactions, where the bromide substitution product was obtained under catalytic conditions . Similarly, 2,5-Dibromo-3-fluoropyridine could potentially undergo selective functionalization reactions, such as Suzuki coupling or amination, to yield various substituted pyridines.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-Dibromo-3-fluoropyridine can be inferred from related compounds. Halogenated pyridines generally exhibit high reactivity due to the presence of electron-withdrawing halogen atoms, which can activate the pyridine ring towards nucleophilic substitution reactions . The presence of multiple halogens also increases the density and polarizability, potentially affecting the boiling and melting points of the compound. The specific physical properties of 2,5-Dibromo-3-fluoropyridine would need to be determined experimentally.

Scientific Research Applications

  • Scientific Field: Synthesis of Fluorinated Pyridines

    • Fluoropyridines are used in the synthesis of various compounds due to their interesting and unusual physical, chemical, and biological properties . The presence of strong electron-withdrawing substituents in the aromatic ring reduces their basicity and reactivity compared to their chlorinated and brominated analogues .
    • The methods of synthesis include reactions such as the Umemoto reaction and Balts-Schiemann reaction . These methods are used to prepare 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines .
    • The outcomes of these syntheses are fluoropyridines that can be used in various applications, including the development of new agricultural products and pharmaceuticals .
  • Scientific Field: Drug Discovery

    • Fluoropyridines are used in drug discovery due to their potential as imaging agents for various biological applications .
    • The methods of application include the synthesis of 18 F-substituted pyridines .
    • The outcomes of these applications are potential imaging agents for various biological applications .
  • Scientific Field: Material Science

    • Bromo-2-(difluoromethyl)-3-fluoropyridine, a similar compound to 2,5-Dibromo-3-fluoropyridine, is used in material science.
    • The methods of application include exploring novel reactions and synthesis pathways.
    • The outcomes of these applications are new materials with improved physical, biological, and environmental properties.
  • Scientific Field: Catalysis Studies

    • Bromo-2-(difluoromethyl)-3-fluoropyridine is also used in catalysis studies.
    • The methods of application include exploring novel reactions and synthesis pathways.
    • The outcomes of these applications are new catalysts with improved performance.
  • Scientific Field: Herbicides and Insecticides Synthesis

    • Fluoropyridines have been used as starting materials for the synthesis of some herbicides and insecticides .
    • The methods of application include various chemical reactions to incorporate fluorine atoms into lead structures .
    • The outcomes of these applications are new agricultural products having improved physical, biological, and environmental properties .
  • Scientific Field: Radiobiology

    • Fluoropyridines are used in radiobiology, specifically in the synthesis of F 18-substituted pyridines .
    • The methods of application include various synthetic routes towards 18 F-substituted pyridines .
    • The outcomes of these applications are potential imaging agents for various biological applications .
  • Scientific Field: Synthesis of Herbicides and Insecticides

    • Fluoropyridines have been used as starting materials for the synthesis of some herbicides and insecticides .
    • The methods of application include various chemical reactions to incorporate fluorine atoms into lead structures .
    • The outcomes of these applications are new agricultural products having improved physical, biological, and environmental properties .
  • Scientific Field: Radiobiology

    • Fluoropyridines are used in radiobiology, specifically in the synthesis of F 18-substituted pyridines .
    • The methods of application include various synthetic routes towards 18 F-substituted pyridines .
    • The outcomes of these applications are potential imaging agents for various biological applications .

Safety And Hazards

The safety information for 2,5-Dibromo-3-fluoropyridine includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye .

Future Directions

The future directions for 2,5-Dibromo-3-fluoropyridine and similar compounds involve their use in various fields. For instance, fluoropyridines are used in the search for new agricultural products having improved physical, biological, and environmental properties . They are also used in the medical treatment, with about 10% of the total sales of pharmaceuticals currently used for the medical treatment being drugs containing fluorine atom .

properties

IUPAC Name

2,5-dibromo-3-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEENLQKOTDHQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625579
Record name 2,5-Dibromo-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibromo-3-fluoropyridine

CAS RN

156772-60-0
Record name 2,5-Dibromo-3-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromo-3-fluoropyridine
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Synthesis routes and methods I

Procedure details

97.6 g (508.0 mmol) of 5-bromo-3-fluoro-2-hydroxypyridine are stirred at 150° C. for 6 hours in 500 ml of phosphorus tribromide. The mixture is subsequently poured into ice water, stirred for 2 hours and extracted three times with dichloromethane, and the organic phase is washed with sodium hydrogencarbonate solution until neutral, dried over sodium sulfate and evaporated to dryness. Chromatographic purification (silica gel/dichloromethane) gives 76.53 g of 2,5-dibromo-3-fluoropyridine. ##STR22##
Quantity
97.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
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reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

37.00 g (146.87 mmol) of 3-amino-2,5-dibromopyridine are diazotized in 50 ml of aqueous HBF4 (35% strength) at -10° C. using 11.10 g (160.87 mmol) of sodium nitrite in 20 ml of water. After the reaction mixture has been stirred for a further half an hour at -10° C., it is heated at 50° C. for 30 minutes, poured into ice water, neutralized using sodium hydrogencarbonate and extracted three times with dichloromethane. The organic phase is washed twice with water, dried over sodium sulfate, filtered and freed from solvent. Chromatographic purification (silica gel/dichloromethane) gives 11.10 g of 2,5-dibromo-3-fluoropyridine. ##STR13##
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
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Quantity
50 mL
Type
reactant
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Name
Quantity
20 mL
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solvent
Reaction Step Six

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